(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzaldehyde+2,3-dihydro-4H-1-benzothiopyran-4-oneNaOH/KOH, heatthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiopyran derivatives.
Scientific Research Applications
(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzothiopyran-4-one
- (Z)-2,3-Dihydro-3-((4-nitrophenyl)methylene)-4H-1-benzothiopyran-4-one
- (Z)-2,3-Dihydro-3-((4-fluorophenyl)methylene)-4H-1-benzothiopyran-4-one
Uniqueness
(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
101001-09-6 |
---|---|
Molecular Formula |
C16H11ClOS |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C16H11ClOS/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ |
InChI Key |
YSJUUWPEUQHPJQ-FMIVXFBMSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3S1 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.